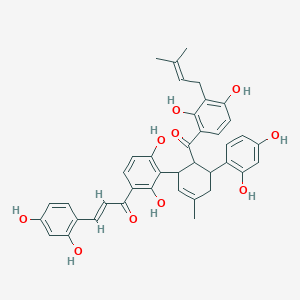

kuwanon J

Description

Significance of Flavonoids and Diels-Alder Adducts in Phytochemistry

Flavonoids are a widespread and diverse group of plant secondary metabolites, recognized for their significant antioxidant, anti-inflammatory, and antibacterial properties. ontosight.aifrontiersin.orgnih.gov They are synthesized in plants through the phenylpropanoid pathway and are categorized into several subclasses based on their chemical structure, including flavones, flavonols, and flavanones. nih.govsemanticscholar.org The process of prenylation, the attachment of a prenyl group, can enhance the biological activity of flavonoids by increasing their lipophilicity and facilitating interactions with cellular membranes and target proteins. frontiersin.org

Diels-Alder adducts are a unique class of natural products formed through a [4+2] cycloaddition reaction. nih.govkib.ac.cn In the context of mulberry trees, these adducts are typically formed from a chalcone (B49325) acting as the dienophile and a dehydroprenylphenol as the diene. nih.govkib.ac.cn The enzymatic nature of this reaction in plants leads to the formation of specific stereoisomers. nih.govmdpi.com The study of these adducts provides valuable insights into complex biosynthetic pathways and enzymatic mechanisms in plants.

Overview of Kuwanon J's Role in Morus Species Secondary Metabolites

The genus Morus, commonly known as mulberry, is a rich source of a variety of secondary metabolites, including a significant number of flavonoids and Diels-Alder adducts. frontiersin.orgsemanticscholar.orgmdpi.com The root bark of Morus alba (white mulberry) is particularly known for producing a diverse array of these compounds. frontiersin.orgnih.gov

This compound was first isolated from the callus culture of Morus alba. nih.govjst.go.jpacs.org It is considered a significant marker in the study of Morus phytochemistry due to its unique structure as a Diels-Alder adduct of two morachalcone A units. nih.gov The presence of this compound and other related Diels-Alder adducts like kuwanons G, H, Q, R, and V in Morus species underscores the biosynthetic versatility of these plants. nih.govfrontiersin.org Research on this compound has been instrumental in understanding the enzymatic Diels-Alder reactions that occur in mulberry cell cultures. nih.govrsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

83709-26-6 |

|---|---|

Molecular Formula |

C40H38O10 |

Molecular Weight |

678.7 g/mol |

IUPAC Name |

(E)-1-[3-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C40H38O10/c1-20(2)4-9-26-32(44)14-12-28(38(26)48)40(50)36-29(25-10-8-24(42)19-35(25)47)16-21(3)17-30(36)37-33(45)15-11-27(39(37)49)31(43)13-6-22-5-7-23(41)18-34(22)46/h4-8,10-15,17-19,29-30,36,41-42,44-49H,9,16H2,1-3H3/b13-6+ |

InChI Key |

KBAPHKOHTBBCTO-AWNIVKPZSA-N |

Isomeric SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)/C=C/C5=C(C=C(C=C5)O)O)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)C=CC5=C(C=C(C=C5)O)O)O |

Origin of Product |

United States |

Phytogeographical Distribution and Natural Occurrence of Kuwanon J

Isolation from Morus alba and Other Morus Species

Kuwanon J has been successfully isolated from Morus alba, the white mulberry tree. nih.govresearchgate.netjst.go.jpresearchgate.netnih.gov The root bark of Morus alba is a primary source from which this compound has been obtained. bjmu.edu.cnnih.govresearchgate.netnih.govnih.gov Phytochemical investigations of Morus alba root bark have led to the isolation of various phenolic compounds, including kuwanons, sanggenons, and mulberrofurans, with some of these being Diels-Alder type adducts like this compound. bjmu.edu.cnresearchgate.net

While Morus alba is a well-documented source, research also indicates the presence of Diels-Alder type adducts, structurally similar to this compound, in other Morus species such as Morus nigra and Morus lhou. academicjournals.orgclockss.orgunisi.itresearchgate.net The isolation of various kuwanon derivatives from the roots of Morus alba highlights the significance of this species as a source for this compound and related compounds. researchgate.net

Occurrence in Plant Tissues: Root Bark and Callus Cultures

Furthermore, this compound has been isolated from callus cultures of Morus alba. mdpi.comjst.go.jpnih.govresearchgate.netresearchgate.net Studies involving the administration of labeled precursors to Morus alba cell cultures have provided insights into the biosynthesis of this compound, indicating its formation through an enzymatic Diels-Alder reaction. mdpi.comnih.govresearchgate.netresearchgate.net These cell cultures have been shown to have a high productivity of mulberry Diels-Alder type adducts, including this compound. mdpi.comnih.govresearchgate.net

Data Table: Occurrence of this compound

| Plant Species | Plant Tissue |

| Morus alba | Root Bark |

| Morus alba | Callus Cultures |

| Morus species | Root Bark |

Detailed research findings from incorporation studies with 13C-labelled acetate (B1210297) in Morus alba cell cultures have demonstrated that this compound is composed of two molecules derived from cinnamoylpolyketide skeletons, supporting its biogenesis via a Diels-Alder type reaction. mdpi.comnih.govresearchgate.net The enzymatic nature of this reaction in Morus alba cell cultures has been corroborated by experiments involving the administration of O-methylated chalcone (B49325) precursors. mdpi.comnih.govresearchgate.netresearchgate.net

Isolation and Purification Methodologies for Kuwanon J

Extraction Techniques from Biological Matrices

The initial step in obtaining kuwanon J from plant material involves extraction. This process utilizes solvents to dissolve and separate the desired compounds from the plant matrix. For the root bark of Morus alba, common extraction methods involve the use of aqueous organic solvents. For instance, extraction with 80% aqueous methanol (B129727) at room temperature has been reported researchgate.netmdpi.com. The concentrated methanolic extract is then often subjected to liquid-liquid partitioning using solvents of increasing polarity, such as ethyl acetate (B1210297), n-butanol, and water researchgate.netmdpi.com. This compound, being a prenylated flavonoid, is typically found in the ethyl acetate fraction nih.gov.

Chromatographic Separation Strategies

Following the initial extraction and fractionation, chromatographic techniques are essential for separating this compound from other compounds present in the extract. Repeated chromatography steps are often necessary to achieve sufficient purity.

Column Chromatography Techniques

Various types of column chromatography are employed in the purification of this compound. Silica (B1680970) gel column chromatography is a widely used technique in the initial stages of separation due to its effectiveness in separating compounds based on polarity researchgate.netmdpi.comvjs.ac.vnvjs.ac.vnkoreamed.org. Octadecyl silica gel (ODS), which is a reversed-phase silica gel, is also utilized, often in conjunction with normal-phase silica gel chromatography researchgate.netmdpi.com. The choice of mobile phase depends on the stationary phase and the polarity of the compounds being separated, often involving mixtures of organic solvents like hexane, acetone, chloroform, and methanol vjs.ac.vnacademicjournals.org.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical and preparative purification of natural products, including flavonoids like this compound ijcpa.innih.govhplc.eu. While specific details regarding the direct application of HPLC specifically for purifying this compound were not extensively detailed in the search results, HPLC is generally used in later stages of purification to achieve higher resolution and purity ijcpa.inhplc.eu. Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is commonly used for separating compounds like flavonoids based on their hydrophobic interactions hplc.euatdbio.com. An example of an HPLC method for analyzing mulberry components, including related compounds like kuwanon G, utilizes a C18 column with a gradient elution of formic acid in water and acetonitrile (B52724) koreascience.kr. This suggests that similar reversed-phase HPLC methods could be adapted for the purification of this compound.

Biosynthetic Pathways and Enzymatic Mechanisms of Kuwanon J

Elucidation of the Enzymatic Diels-Alder Reaction in Kuwanon J Formation

The formation of this compound, like other Diels-Alder type adducts (DAAs) in Morus plants, is considered to occur via an enzymatic Diels-Alder reaction. mdpi.comnih.govresearchgate.net This hypothesis is supported by the observation that naturally isolated DAAs are optically active, suggesting a controlled, stereoselective process catalyzed by enzymes rather than a non-enzymatic thermal reaction which would typically yield a racemic mixture. mdpi.comnih.gov

Administration experiments using O-methylchalcone derivatives in Morus alba cell cultures provided evidence for the enzymatic nature of the Diels-Alder reaction involved in the biosynthesis of this compound and chalcomoracin (B1204337). nih.govresearchgate.netnih.govjst.go.jp The identification of prenylated O-methylated DAAs with the same stereochemistry as natural this compound indicated that the cycloaddition is enzymatically catalyzed. mdpi.com Further proof came from bioconversion experiments, such as feeding artocarpesin (B1216160) to M. alba cell cultures, which resulted in the isolation of artonin I, a DAA formed via a Diels-Alder reaction, confirming the presence of an enzymatic system capable of this transformation. mdpi.com

Identification and Characterization of Key Diels-Alderase Enzymes

The existence of selective Diels-Alderase enzymes in M. alba cell cultures has been postulated to explain the formation of specific DAAs. mdpi.com Research has led to the identification and characterization of flavin-adenine-dinucleotide (FAD)-dependent enzymes from Moraceae plants that catalyze intermolecular Diels-Alder reactions. researchgate.netresearchgate.net These enzymes, referred to as Diels-Alderases (MaDAs), have shown distinct stereoselectivities, producing either endo- or exo-adducts. mdpi.comresearchgate.net

For instance, MaDA-1 has been shown to catalyze the enzymatic Diels-Alder reaction between precursors, leading to endo-selective products like chalcomoracin and kuwanol E. mdpi.com In contrast, MaDA-2 and MaDA-3 were found to produce exo-adducts as major products from the same precursors. mdpi.com These enzymes not only control the stereochemistry but also exhibit high enantioselectivity, yielding optically pure products. mdpi.com The identification of natural MaDAs provides significant evidence for the previously proposed existence of Diels-Alderase enzymes in DAA biosynthesis. mdpi.com Comparative analysis of the crystal structures of MaDA and MaDA-3 has provided insights into the mechanisms governing their different stereoselectivities. researchgate.net

Isoprenoid Biosynthesis Pathways in Morus Cell Cultures Relevant to this compound Precursors

The precursors of this compound are derived from the convergence of the phenylpropanoid pathway and the isoprenoid biosynthesis pathway. mdpi.com Studies in Morus alba cell cultures have revealed the operation of two independent isoprenoid biosynthetic pathways: one for sterols and another for isoprenoid-phenols. nih.govnih.govjst.go.jpscience.gov The isoprenoid units, such as the prenyl groups found in this compound precursors, are synthesized through these pathways. mdpi.comnih.gov

While experiments with 13C-labelled mevalonate (B85504) or leucine (B10760876) did not show incorporation into the prenyl units of DAAs, likely due to their catabolism, pulsed feeding experiments with [2-13C] acetate (B1210297) demonstrated incorporation into the three carbon atoms of the prenyl tail. mdpi.com This suggests that the diene moiety of the dehydroprenyl-derivatives, which are precursors to DAAs, is biosynthesized through the oxidation of a prenyl moiety catalyzed by an oxidase enzyme in Moraceous plants. mdpi.com A novel pathway through the junction of glycolysis and the pentose-phosphate cycle has also been proposed for the isoprenoid biosynthesis of prenylflavonoids in Morus alba callus tissues, based on administration of [1,3-13C2]- and [2-13C]-glycerol. nih.govnih.govjst.go.jpscience.gov

Precursor Incorporation Studies (e.g., 13C-Labelled Compounds)

Isotope labeling experiments, particularly with 13C-labelled compounds, have been crucial in elucidating the biosynthetic pathway of this compound in Morus alba cell cultures. mdpi.comnih.govnih.govresearchgate.netjst.go.jp

Feeding experiments with [1-13C]-, [2-13C]-, and [1,2-13C2]-acetates to Morus alba cell cultures indicated that both this compound and chalcomoracin are formed from two molecules of cinnamoylpolyketide-derived skeletons. nih.govresearchgate.netjst.go.jp The 13C-labeling patterns observed in this compound after incorporation of these labeled acetates showed high incorporation into the aromatic rings. mdpi.comresearchgate.net

Specifically, the labeling patterns suggested that the chalcone (B49325) moiety of this compound is derived via a Claisen condensation and aromatization of a cinnamoylpolyketide precursor. mdpi.comresearchgate.net The incorporation of [2-13C] acetate into the starter acetate carbons of the prenyl moieties of chalcomoracin (a related DAA) was also observed, further supporting the involvement of acetate-derived units in the isoprenoid precursors. jst.go.jp

Studies with L-[3-13C]phenylalanine and L-[3-13C]tyrosine administered to Morus alba cell cultures showed that both amino acids were incorporated intact into this compound and chalcomoracin, indicating their role as precursors in the phenylpropanoid pathway leading to the chalcone and 2-arylbenzofuran skeletons. cdnsciencepub.com

Data from 13C-labeling patterns:

| Labeled Precursor | Location of 13C Enrichment in this compound (Observed Pattern) |

| [1-13C] Acetate | Aromatic rings mdpi.comresearchgate.net |

| [2-13C] Acetate | Aromatic rings, Starter acetate carbons in prenyl moieties mdpi.comresearchgate.netjst.go.jp |

| [1,2-13C2] Acetate | Aromatic rings mdpi.comresearchgate.net |

| L-[3-13C] Phenylalanine | Incorporated intact into the skeleton cdnsciencepub.com |

| L-[3-13C] Tyrosine | Incorporated intact into the skeleton cdnsciencepub.com |

Synthetic Approaches and Derivatization Strategies for Kuwanon J and Analogues

Total Synthesis Methodologies of Kuwanon J

Total synthesis efforts toward this compound and related prenylflavonoid Diels-Alder natural products have been reported, often employing biomimetic strategies. A key challenge in these syntheses is the construction of the cyclohexene (B86901) core with precise control over stereochemistry. One notable approach involves a biosynthesis-inspired asymmetric Diels-Alder cycloaddition. bioregistry.ionih.govnih.gov This strategy utilizes a chiral ligand in conjunction with a boron Lewis acid to mediate the cycloaddition of a 2′-hydroxychalcone derivative. bioregistry.ionih.gov

The total synthesis of (+)-kuwanon J, along with other related compounds like (-)-kuwanon I, (-)-brosimone A, and (-)-brosimone B, has been achieved from a common intermediate through a concise synthetic route. bioregistry.ionih.gov This route incorporates a regioselective Schenck ene reaction, followed by reduction and dehydration steps, to effectively mimic the dehydrogenation process observed in biosynthesis, generating the necessary diene precursor. bioregistry.ionih.govnih.gov The asymmetric Diels-Alder cycloaddition plays a crucial role in establishing the stereogenic centers within these molecules. bioregistry.ionih.govnih.gov

Chemoenzymatic Synthesis Applications

Chemoenzymatic synthesis offers an alternative strategy for accessing complex natural products like this compound, leveraging the specificity and efficiency of enzymes in synthetic routes. The biosynthesis of Diels-Alder type adducts, including this compound and chalcomoracin (B1204337), in Morus alba cell cultures has been shown to involve enzymatic processes. Studies involving the administration of O-methylchalcone derivatives have provided evidence for the enzymatic nature of the Diels-Alder reaction in the formation of these compounds.

More recent chemoenzymatic approaches have focused on utilizing Diels-Alderase enzymes to catalyze the key cycloaddition step. For instance, the use of Diels-Alderase enzymes (MaDA-1, MaDA-2, MaDA-3) from Morus alba has been explored for the chemoenzymatic total synthesis of natural Diels-Alder adducts. These enzymes can influence the stereoselectivity of the reaction, leading to either endo- or exo-adducts. For example, MaDA-1 has shown endo-selectivity, while MaDA-2 and MaDA-3 were capable of producing exo-adducts from similar precursors. This highlights the potential of chemoenzymatic methods to control the stereochemical outcome of the Diels-Alder reaction, a challenge in purely chemical synthesis.

Asymmetric Synthesis Approaches

Asymmetric synthesis is a critical aspect of this compound synthesis, given its chiral nature. The enantioselective construction of the stereocenters is paramount for obtaining the biologically active form of the compound. Asymmetric Diels-Alder cycloaddition catalyzed by chiral Lewis acids, particularly those involving boron complexes, has been a prominent strategy in the enantioselective total synthesis of this compound and its analogues. bioregistry.ionih.govnih.gov

The use of chiral boron-VANOL or boron-BINOL complexes as catalysts has demonstrated effectiveness in promoting asymmetric [4+2] cycloadditions, leading to the formation of flavonoid derivatives with high enantiomeric excess. These asymmetric approaches are crucial for establishing the desired stereochemistry in the cyclohexene ring system of this compound and related Diels-Alder adducts. bioregistry.ionih.govnih.gov The stereoselective biomimetic total synthesis of (+)-kuwanon J, alongside its enantiomer and other related natural products, underscores the success of these asymmetric methodologies in accessing this class of compounds in enantiomerically enriched forms. bioregistry.ionih.gov

Strategic Chemical Derivatization for Enhanced Research Utility

Chemical derivatization of this compound and its analogues is often undertaken to explore structure-activity relationships, improve pharmacological properties, or facilitate analysis and characterization. While specific details on extensive derivatization libraries for this compound were not prominently featured in the search results, the synthetic methodologies discussed inherently involve the creation of derivatives and analogues. The total synthesis and asymmetric synthesis approaches yield this compound and its stereoisomers, as well as structurally related compounds like kuwanon I, brosimone A, and brosimone B, which can be considered as natural analogues or derivatives. bioregistry.ionih.gov

Furthermore, the intermediates generated during these synthetic pathways, such as substituted chalcones and prenylated precursors, can serve as a basis for synthesizing a variety of modified structures. These synthetic strategies allow for the introduction of different functional groups or modifications to the core structure, enabling the systematic investigation of how structural changes impact biological activity or physicochemical properties. Although detailed data tables on specific derivatization schemes and their resulting properties were not retrieved, the capacity to synthesize a range of analogues through controlled chemical and chemoenzymatic routes represents a key aspect of strategic chemical derivatization for enhanced research utility of the this compound scaffold.

Advanced Analytical Methodologies for Kuwanon J Characterization and Quantification

Chromatographic Quantification Techniques

Chromatography plays a vital role in separating kuwanon J from other compounds present in a sample, allowing for its selective detection and quantification.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a widely used technique for the quantitative analysis of this compound. HPLC provides efficient separation based on the compound's interaction with a stationary phase and a mobile phase. researchgate.nete-nps.or.kr The PDA detector simultaneously measures absorbance across a range of wavelengths, providing spectral information that aids in peak identification and purity assessment. researchgate.netmdpi.com

Studies have employed HPLC-PDA for the simultaneous determination of flavonoids, including kuwanon G and morusin (B207952), in Morus alba extracts. researchgate.nete-nps.or.kr While this compound was not explicitly listed in the quantification results of one study focusing on kuwanon G and morusin, the methodology described, utilizing a C18 column and gradient elution with mobile phases containing formic acid in methanol (B129727) and water, is applicable to the analysis of prenylated flavonoids like this compound. researchgate.net The detection wavelength is typically set within the UV range where these compounds exhibit significant absorbance, such as 254 nm or 266 nm. researchgate.nete-nps.or.kr Method validation parameters like linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision (intra- and inter-day variations) are crucial for ensuring the reliability of HPLC-PDA methods for this compound quantification. researchgate.netmdpi.comwisdomlib.orge-nps.or.kr

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity compared to HPLC-PDA, making it invaluable for the analysis of complex samples and for confirming the identity of this compound. ijpsjournal.comijpsjournal.com LC-MS couples the separation power of LC with the mass analysis capabilities of a mass spectrometer, providing information about the molecular weight and fragmentation pattern of the analyte. mdpi.comijpsjournal.comijraset.comrroij.com

LC-MS, including UPLC-MS/MS, has been successfully applied in the analysis of Morus alba extracts for the identification and characterization of various metabolites, including flavonoids like this compound. mdpi.comnih.gov The mass-to-charge ratio (m/z) of this compound can be determined, and its fragmentation pattern in MS/MS experiments provides structural information that helps confirm its identity. mdpi.com For instance, in one study, this compound was identified by LC-MS based on its mass-to-charge ratio and characteristic fragmentation behavior. mdpi.com This technique is particularly useful for metabolite profiling and for analyzing samples where this compound is present at lower concentrations or in matrices with numerous interfering compounds. mdpi.comnih.gov

Spectroscopic Identification and Characterization Techniques (e.g., NMR Spectroscopy for Structural Elucidation, UV-Vis Spectrophotometry for Detection)

Spectroscopic methods are essential for the definitive identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the arrangement of atoms within the this compound molecule. cdnsciencepub.comcdnsciencepub.commdpi.comacs.org By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, the complete structure of this compound can be determined and confirmed. cdnsciencepub.comcdnsciencepub.commdpi.comacs.org NMR has been used to provide direct evidence for the incorporation of precursors into the biosynthesis of this compound, illustrating its utility in biosynthetic studies. cdnsciencepub.comcdnsciencepub.com Comparing the NMR data of isolated this compound with reported data for the authentic compound is a standard method for identification. mdpi.comacs.org

UV-Vis spectrophotometry is a simpler spectroscopic technique that can be used for the detection and preliminary characterization of this compound based on its absorbance in the ultraviolet and visible regions of the spectrum. unisi.itresearchgate.net Compounds with conjugated systems, like flavonoids, exhibit characteristic UV-Vis spectra with specific absorption maxima. While less informative for structural elucidation than NMR, UV-Vis can be used as a detection method in conjunction with chromatography (as in HPLC-PDA) and can provide information about the presence of chromophores within the molecule. researchgate.net UV-Vis spectra can also be used to study the interaction of this compound with other substances, such as metal ions, by observing changes in the absorption spectrum. researchgate.net

Sample Preparation Techniques for Analytical Purity and Concentration (e.g., Derivatization, Accelerated Solvent Extraction)

Effective sample preparation is a critical step before the instrumental analysis of this compound, ensuring that the analyte is in a suitable form and concentration for the chosen analytical technique and that interfering substances are removed. chromatographyonline.com

Derivatization is a process that chemically modifies the analyte to improve its properties for analysis, such as volatility or detectability. chromatographyonline.comsigmaaldrich.commdpi.com While this compound is often analyzed directly by HPLC and LC-MS, derivatization might be employed in specific cases, for example, to enhance ionization efficiency in mass spectrometry or to enable analysis by gas chromatography (GC), although GC is less commonly used for large, polar molecules like this compound. sigmaaldrich.commdpi.com Derivatization has been used in the analysis of other compounds from mulberry, such as iminosugars, to make them amenable to GC-MS analysis. researchgate.net

Sample preparation techniques aim to achieve analytical purity and appropriate concentration of this compound, which is crucial for accurate and reliable analytical results. chromatographyonline.comprotocols.io This may involve steps such as extraction (e.g., solvent extraction, ASE), cleanup (e.g., solid-phase extraction, liquid-liquid extraction), and concentration (e.g., evaporation). The choice of sample preparation method depends on the sample matrix, the concentration of this compound, and the analytical technique to be used.

Data Tables

While specific quantitative data for this compound using these methods across various studies were not consistently available in a format suitable for direct aggregation into interactive tables within this response, the search results indicate the types of data generated by these techniques. For example, HPLC-PDA studies report retention times, LODs, LOQs, linearity (R² values), accuracy, and precision (RSD values). researchgate.netmdpi.come-nps.or.kr LC-MS studies provide m/z values and fragmentation patterns. mdpi.com NMR studies yield chemical shifts and coupling constants. cdnsciencepub.comcdnsciencepub.commdpi.comacs.org

An interactive data table for this compound analysis could ideally include:

| Analytical Method | Matrix | Analyte Concentration Range | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Key Findings/Parameters |

| HPLC-PDA | Morus alba extract | [Specific range] | [Value] | [Value] | [Range] | [Range] | Column type, mobile phase gradient, detection wavelength, retention time |

| LC-MS | Morus alba extract / Biological sample | [Specific range] | [Value] | [Value] | [Range] | [Range] | m/z of parent ion, key fragment ions, ionization mode |

| NMR | Purified this compound | N/A | N/A | N/A | N/A | N/A | ¹H NMR shifts, ¹³C NMR shifts, coupling constants, solvent |

Such a table, if populated with specific data from multiple validated studies focused on this compound, would provide a valuable comparative overview of the performance of different analytical methods.

Detailed Research Findings

Research findings highlight the successful application of these methods for analyzing this compound and related compounds. For instance, ¹³C NMR spectroscopy provided direct evidence for the incorporation of L-phenylalanine and L-tyrosine into this compound biosynthesis in Morus alba cell cultures. cdnsciencepub.comcdnsciencepub.com LC-MS analysis has been used to identify this compound based on its characteristic mass and fragmentation pattern in Morus alba extracts. mdpi.com HPLC-PDA methods have been validated for the quantification of other kuwanons, demonstrating the suitability of this approach for related prenylated flavonoids. researchgate.netmdpi.come-nps.or.kr Accelerated solvent extraction has been recognized as an efficient sample preparation technique for extracting bioactive compounds from plant materials, which would include this compound from mulberry. researchgate.netmdpi.com

Mechanistic Investigations of Kuwanon J S Biological Activities in Preclinical Models

Antioxidant Activity: Cellular Protection Mechanisms

Research suggests that Kuwanon J possesses antioxidant properties, which contribute to the protection of cells from oxidative damage. ontosight.ai Oxidative stress plays a significant role in the pathogenesis of various diseases, including neurodegenerative disorders and cancers. ontosight.ai While specific detailed mechanisms for this compound are not extensively described in the provided search results, flavonoids in general are known to exert antioxidant effects through various mechanisms, such as scavenging reactive oxygen species (ROS), chelating metal ions, and modulating antioxidant enzyme systems. The ability of this compound to protect cells against oxidative injury has been noted in the context of glutamate-induced ROS production and cellular damage in hippocampal cells, suggesting a potential role in neuroprotection. nih.gov

Anti-Inflammatory Effects: Molecular Pathways and Targets (e.g., NF-κB Modulation)

This compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in managing conditions characterized by excessive inflammation. ontosight.ai Several studies on related kuwanons (Kuwanon G, Kuwanon T, and Sanggenon A) provide insights into potential anti-inflammatory mechanisms that might be shared by this compound. For instance, Kuwanon G and morusin (B207952) have been shown to inhibit chemokine production by blocking STAT1 and NF-κB pathways in keratinocytes. mdpi.com They also reduced the release of histamine (B1213489) and LTC4 by suppressing 5-LO activation in mast cells. mdpi.com Kuwanon G and morusin reduced the phosphorylation of STAT1 and NF-κB p65 in stimulated keratinocytes. mdpi.com Kuwanon T and Sanggenon A demonstrated anti-inflammatory effects by inactivating the NF-κB signaling pathway and inducing the expression of HO-1 through the activation of Nrf2 in macrophage and microglial cells. nih.govnih.gov Inactivation of the NF-κB pathway can inhibit the production of pro-inflammatory mediators and cytokines. nih.govmdpi.com Kuwanon C has also been shown to inhibit NF-κB activation and its nuclear translocation in macrophage and microglial cells. mdpi.com These findings suggest that modulation of the NF-κB pathway is a key mechanism by which certain kuwanons, and potentially this compound, exert anti-inflammatory effects.

Interactive Table: Effects of Related Kuwanons on Inflammatory Markers and Pathways

| Compound | Cell Type | Stimulus | Effect on NF-κB Pathway | Effect on Inflammatory Mediators/Enzymes | Citation |

| Kuwanon G | HaCaT keratinocytes | TNF-α, IFN-γ | Blocks NF-κB p65 phosphorylation | Inhibits chemokine production (RANTES/CCL5, TARC/CCL17, MDC/CCL22) | mdpi.com |

| Morusin | HaCaT keratinocytes | TNF-α, IFN-γ | Suppresses NF-κB p65 phosphorylation | Inhibits chemokine production (RANTES/CCL5, TARC/CCL17) | mdpi.com |

| Kuwanon G | MC/9 mast cells | PMA, A23187 | Not specified | Reduced histamine and LTC4 release by suppressing 5-LO activation | mdpi.com |

| Morusin | MC/9 mast cells | PMA, A23187 | Not specified | Reduced histamine and LTC4 release by suppressing 5-LO activation | mdpi.com |

| Kuwanon T | BV2 microglia, RAW264.7 macrophages | LPS | Inactivates NF-κB signaling pathway | Inhibits NO, PGE₂, IL-6, TNF-α production; inhibits iNOS and COX-2 expression | nih.govnih.gov |

| Sanggenon A | BV2 microglia, RAW264.7 macrophages | LPS | Inactivates NF-κB signaling pathway | Inhibits NO, PGE₂, IL-6, TNF-α production; inhibits iNOS and COX-2 expression | nih.govnih.gov |

| Kuwanon C | BV2 microglia, RAW264.7 macrophages | LPS | Inhibits NF-κB activation and nuclear translocation | Inhibits NO, PGE₂, IL-6, TNF-α production; inhibits iNOS and COX-2 expression | mdpi.com |

Anticancer Potential: Cellular and Molecular Mechanisms

The anticancer potential of this compound is an area of active research, with studies examining its ability to inhibit cancer cell growth and induce apoptosis. ontosight.ai Investigations into related kuwanons, such as Kuwanon M and Kuwanon C, shed light on potential mechanisms.

Cell Proliferation Inhibition and Cell Cycle Modulation

Kuwanon M has been shown to induce suppression of cell proliferation and migration in human lung cancer cells. nih.govmdpi.com Kuwanon C has demonstrated potent antitumor effects by inhibiting cell proliferation and inducing cell cycle arrest in cervical cancer cells. mdpi.comresearchgate.netnih.govnih.gov Kuwanon C significantly impacted the cell cycle progression of HeLa cells. mdpi.comresearchgate.netnih.gov Kuwanon V, isolated from Morus bombycis, inhibited cell proliferation in rat neural stem cells, even in the presence of mitogens, and reduced the production of Ki67 protein, a marker of cell proliferation. nih.gov Cell cycle arrest is a process that can ultimately lead to apoptotic cell death. frontiersin.org The regulation of the cell cycle is crucial, as its dysregulation can lead to uncontrolled proliferation and cancer onset. progen.com

Apoptosis Induction: Mitochondrial and Endoplasmic Reticulum Involvement

Kuwanon M has been shown to trigger apoptosis in lung cancer cells. nih.govmdpi.com The apoptosis induced by Kuwanon M was demonstrated to occur through the mitochondrial pathway, evidenced by the loss of mitochondrial membrane potential, release of cytochrome c, and dysregulation of Bax/Bcl-2 proteins. nih.govmdpi.com Paraptosis, another form of programmed cell death, was simultaneously detected under Kuwanon M treatment, characterized by cytoplasmic vacuolation and the upregulation of endoplasmic reticulum (ER) stress-related proteins. nih.govmdpi.com ER stress induced the activation of unfolded protein response (UPR) pathways and the MAPK pathway, which were critical for Kuwanon M-induced apoptosis and paraptosis. nih.govmdpi.com

Kuwanon C also exhibits pro-apoptotic effects on cancer cells. mdpi.comresearchgate.netnih.gov It interacts with mitochondrial and endoplasmic reticulum membranes, leading to the disruption of their normal structure. mdpi.comresearchgate.netnih.gov Kuwanon C treatment resulted in a decrease in the mitochondrial membrane potential of HeLa cells. nih.gov The mitochondria and ER are critical organelles that contribute to apoptosis induction and communicate with each other. embopress.org

Molecular Target Identification (e.g., GADD153)

Studies on related kuwanons have identified potential molecular targets involved in their anticancer activities. Kuwanon M treatment activated ATF-4, p-eIF2α, and GADD153, indicating the activation of UPR signaling. mdpi.com GADD153 expression was upregulated in a time-dependent manner following Kuwanon M administration. mdpi.com GADD153, also known as CHOP, is a stress-inducible gene robustly expressed following disruption of ER homeostasis (ER stress). nih.gov Elevated GADD153 expression can sensitize cells to ER stress by down-regulating Bcl2 expression, depleting cellular glutathione (B108866), and exaggerating the production of reactive oxygen species. nih.gov Kuwanon A, another derivative from Morus alba, has been found to induce ER-stress-mediated apoptosis in gastric cancer cells, involving the activation of GADD153 via PERK/eIF2α/ATF4 and IRE1/XBP1 pathways. researchgate.netoncotarget.com These findings suggest that GADD153 and ER stress pathways are important molecular targets for the anticancer effects of certain kuwanons.

Antimicrobial Activities: Mechanistic Insights

While specific mechanistic details for this compound's antimicrobial activities are not provided in the search results, related kuwanons have demonstrated such effects. Prenylated flavonoids, including kuwanons, have been extensively studied and shown to possess potent antibacterial and antiviral activities. mdpi.com For example, Kuwanon G, Kuwanon H, mulberrin, and morusin displayed high efficiency in killing diverse Methicillin-resistant Staphylococcus aureus (MRSA) isolates. acs.orgscilit.com Mechanistic studies on Kuwanon G against MRSA indicated rapid bactericidal activity and difficulty in developing drug resistance. acs.orgscilit.com Kuwanon G targeted phosphatidylglycerol and cardiolipin (B10847521) in the cytoplasmic membrane through the formation of hydrogen bonds and electrostatic interactions. acs.orgscilit.com Structure-activity relationship analysis suggested that cyclohexene-phenyl ketones and isopentenyl groups were critical for increasing membrane permeability and dissipating the proton motive force in MRSA. acs.orgscilit.com These findings on related kuwanons suggest that disruption of bacterial cell membrane integrity and energy production are potential mechanisms underlying the antimicrobial activities of this class of compounds.

Antibacterial Action: Membrane Permeability and Proton Motive Force Disruption

Flavonoids, including some kuwanons, have demonstrated antibacterial activity through various mechanisms, such as disrupting bacterial cell wall synthesis, preventing biofilm formation, and interfering with cell membrane integrity. mdpi.com Specifically, some flavonoids have been shown to affect the proton motive force (PMF) across bacterial membranes, which is vital for energy production and nutrient transport. mdpi.comresearchgate.net Dissipating the bacterial PMF can lead to changes in intracellular ATP levels and ultimately bacterial cell death. mdpi.com While Kuwanon G has been reported to exhibit significant antimicrobial activity against Staphylococcus aureus (including MRSA) by targeting the PMF and disrupting membrane permeability, research directly detailing this compound's specific effects on membrane permeability and PMF disruption is less prominent in the provided results, which primarily discuss other flavonoids like Kuwanon G and piceatannol (B1677779) in this context. mdpi.comnih.govnih.govresearchgate.net However, the general mechanism of PMF disruption is considered a promising avenue for novel antimicrobial agents due to its potential to reduce cross-resistance with conventional antibiotics. mdpi.com

Antiviral Effects: Inhibition of Viral Replication and Entry Pathways

Investigations into the antiviral effects of kuwanon compounds have included studies targeting viruses such as influenza A (H9N2) and herpes simplex virus (HSV). tmrjournals.comresearchgate.netnih.gov Molecular docking studies have been employed to assess the binding affinities and structural interactions of kuwanon analogues with key viral proteins, providing insights into their potential inhibitory effects on viral replication and entry. tmrjournals.comresearchgate.netresearchgate.net For instance, in silico evaluations of kuwanon compounds, including Kuwanon Z, have suggested promising antiviral activity against H9N2 influenza virus by targeting specific viral proteins. tmrjournals.comresearchgate.net These studies often leverage network pharmacology and computational analysis to elucidate the molecular mechanisms by which these compounds exert their antiviral effects, highlighting their potential to modulate crucial pathways involved in the host antiviral response and interfere with viral life cycles. tmrjournals.comresearchgate.netresearchgate.net While Kuwanon C has been shown to block the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor, demonstrating a mechanism related to viral entry for that specific virus, the provided information does not detail specific antiviral mechanisms of this compound itself, focusing more broadly on kuwanon compounds or other specific kuwanons like Kuwanon C and Kuwanon Z in the context of antiviral research. researchgate.netmdpi.com

Neuroprotective Research Avenues and Underlying Mechanisms

Research into the neuroprotective properties of kuwanons, a class of prenylated flavonoids found in Morus species, has explored various mechanisms in preclinical models. While detailed investigations specifically focused on the neuroprotective avenues and underlying mechanisms of this compound in preclinical settings are limited in the provided literature, studies on related kuwanons, such as kuwanon G and kuwanon C, offer insights into potential pathways that may be relevant to this compound and serve as avenues for future research.

Limited information regarding this compound in the context of neuroprotection from the available sources indicates its isolation from Morus macroura, where it was found to possess antioxidant and moderate anti-inflammatory activities. flybase.org However, the neuroprotective effects in that specific study were attributed to other compounds isolated from the same source. flybase.org Another study mentioned this compound in the context of inhibiting HIF-1 accumulation, a factor involved in cellular responses to hypoxia which can be relevant in certain neurological conditions, but did not directly link this inhibition to a neuroprotective outcome in a preclinical model. scienceopen.com

More extensive preclinical research has been conducted on other kuwanons, elucidating mechanisms that contribute to their neuroprotective effects. For instance, kuwanon G has been investigated for its protective effects against advanced glycation end product (AGE)-induced damage in HT22 mouse hippocampal cells, a model relevant to diabetic encephalopathy. wikipedia.orgwikipedia.orgthegoodscentscompany.com These studies suggest that kuwanon G's neuroprotective action involves the modulation of the PI3K/Akt/GSK3αβ signaling pathway. wikipedia.orgthegoodscentscompany.comlipidmaps.org Furthermore, kuwanon G demonstrated the ability to mitigate oxidative stress by reducing malondialdehyde (MDA) levels and increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPX) in these cells. wikipedia.orgthegoodscentscompany.com Its anti-apoptotic effects were also observed, characterized by an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. wikipedia.orgthegoodscentscompany.com

Kuwanon C has also shown neuroprotective and anti-inflammatory effects in preclinical models, including HT22 hippocampal cells, RAW264.7 macrophages, and BV2 microglia. fishersci.cawikipedia.org The neuroprotective and anti-inflammatory activities of kuwanon C appear to be mediated, at least in part, by the induction of Heme Oxygenase-1 (HO-1) through the activation of the Nrf2 pathway. fishersci.cawikipedia.orgmdpi.com Preclinical studies using a mouse model of MPTP-induced Parkinson's disease indicated that kuwanon C could improve motor coordination and reduce neuronal loss in the substantia nigra pars compacta. wikipedia.org Kuwanon C was also shown to suppress the increase in inflammatory mediators and cytokines induced by lipopolysaccharide (LPS) in macrophage and microglial cell lines and attenuate NF-κB activation. fishersci.cawikipedia.org

While these findings highlight promising neuroprotective mechanisms for related kuwanons through anti-oxidative, anti-inflammatory, and anti-apoptotic pathways, specific detailed research focusing on these avenues for this compound in preclinical models of neurodegenerative diseases is needed to fully understand its potential neuroprotective profile.

Summary of Investigated Mechanisms in Related Kuwanons (Kuwanon G and Kuwanon C)

| Compound | Preclinical Model(s) | Key Mechanisms Investigated |

| Kuwanon G | HT22 hippocampal cells (AGE-induced damage) | PI3K/Akt/GSK3αβ pathway modulation, Antioxidant (SOD, GPX, MDA), Anti-apoptotic (Bcl-2/Bax) |

| Kuwanon C | HT22 hippocampal cells, RAW264.7, BV2 microglia, MPTP-induced Parkinson's disease mouse model | HO-1/Nrf2 pathway induction, Anti-inflammatory (LPS, NF-κB), Reduced neuronal loss |

Note: This table summarizes findings for kuwanon G and kuwanon C as examples of neuroprotective research on related compounds. Specific detailed data on neuroprotective mechanisms for this compound in preclinical models was not available in the provided sources.

Computational and Chemoinformatic Approaches in Kuwanon J Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a widely used computational technique to predict the binding affinity and interaction modes between a small molecule (ligand) and a target protein. Studies involving Kuwanon J and its analogues have utilized molecular docking to investigate their potential inhibitory effects on various enzymes and receptors.

For instance, molecular docking has been employed to study the interaction of Kuwanon G (a related prenylated flavonoid) with α-glucosidase, an enzyme involved in glucose metabolism. These studies aimed to understand the binding conformation, energy, and key amino acid residues involved in the interaction, providing insights into the potential antidiabetic activity of such compounds. mdpi.com The binding affinity values obtained from docking studies can correlate with experimental inhibitory activity (IC50 values), where a more negative binding affinity typically indicates stronger binding and potentially better inhibitory effect. mdpi.com Hydrophobic interactions and hydrogen bonds are often identified as the main driving forces behind the stable binding of prenylated flavonoids like Kuwanon G to target proteins such as α-glucosidase. mdpi.com

Molecular docking studies have also been conducted to evaluate the potential antiviral activity of Kuwanon analogues, including Kuwanon Z, against targets like human interferon-beta (IFNB1) and Interleukin-6 (IL-6), as well as viral proteins such as the SARS-CoV-2 main protease. tmrjournals.comresearchgate.net These studies predict binding affinities and analyze the types of interactions, including hydrophobic interactions, hydrogen bonding, and pi-stacking, that contribute to the stability of the ligand-protein complex. tmrjournals.com For example, Kuwanon Z showed notable binding energies against JAK2 and the SARS-CoV-2 main protease in docking simulations. researchgate.net

Furthermore, molecular docking has been used in the context of exploring the potential of Kuwanon G metabolites for treating diabetic encephalopathy, predicting strong binding affinities between certain metabolites and key targets like AKT1, TNF, SRC, EGFR, and ESR1. researchgate.netnih.gov

Here is a sample of binding affinity data from molecular docking studies involving Kuwanon analogues:

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |

| Kuwanon G | α-Glucosidase | 5NN4 | -7.94 | mdpi.com |

| Kuwanon Z | Human Interferon-beta (IFNB1) | 1AU1 | -9.4 (highest among studied drugs) | tmrjournals.com |

| Kuwanon Z | Interleukin-6 (IL-6) | 4CNI | -9.6 (highest among studied drugs) | tmrjournals.com |

| Kuwanon Z | JAK2 | - | -10.5 | researchgate.net |

| Kuwanon Z | SARS-CoV-2 Main Protease | - | -8.1 | researchgate.net |

| Kuwanon L | SARS-CoV-2 Mpro (6LU7) | 6LU7 | -7.1 | bibliotekanauki.pl |

| Kuwanon G Metabolites (N1, N4, N6, N8) | AKT1, TNF, SRC, EGFR, ESR1 | - | -4.87 to -43.41 | researchgate.netnih.gov |

Network Pharmacology for Multi-Target Pathway Elucidation

Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases within biological networks. This method is particularly useful for understanding the multi-component and multi-target nature of traditional medicine and natural products.

Network pharmacology studies involving Kuwanon compounds, often as part of extracts from Morus alba, have been conducted to elucidate their mechanisms of action in various conditions. For example, network pharmacology has been applied to study the effects of Morus alba leaf flavonoids, including Kuwanon C, on type 2 diabetes mellitus. nih.gov This approach helps identify potential bioactive compounds and their key targets involved in relevant pathways such as the PI3K-Akt signaling pathway, lipid and atherosclerosis pathways, and the AGE-RAGE signaling pathway. nih.gov

In the context of antiviral research, network pharmacology has been integrated with other computational methods to explore the potential of Kuwanon compounds against viruses like H9N2 influenza and SARS-CoV-2. tmrjournals.comresearchgate.net These studies construct compound-target networks to reveal complex interactions and identify significant pathways modulated by Kuwanons, including those related to Influenza A, cytokine-cytokine receptor interaction, and chemokine signaling pathways. tmrjournals.com Such analyses suggest that Kuwanon compounds may act as multitarget therapeutic agents. tmrjournals.com

Network pharmacology has also been used to investigate the mechanisms of Cortex mori (mulberry bark), which contains compounds like Kuwanon D, in treating lung cancer, identifying core genes and pathways such as the PI3K-AKT signaling pathway. Another study used network pharmacology to explore the effects of Kuwanon G in treating diabetic encephalopathy, revealing core targets linked to the condition and highlighting the importance of metabolites. researchgate.netnih.gov

Molecular Dynamics Simulations in Mechanistic Research

Molecular dynamics (MD) simulation is a computational technique that simulates the physical movements of atoms and molecules over time. This method provides insights into the stability of ligand-protein complexes, conformational changes, and the dynamic nature of molecular interactions, complementing the static view provided by molecular docking.

MD simulations have been used in conjunction with molecular docking to further validate and understand the interactions of Kuwanon compounds with their targets. For instance, MD simulations were performed to assess the stability of the complex formed between Kuwanon G and α-glucosidase, with parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) indicating the movement and flexibility of the complex over the simulation period. mdpi.com A smaller fluctuation in RMSF after binding can suggest that the compound stabilizes the protein, potentially contributing to its inhibitory effect. mdpi.com The number of hydrogen bonds formed between the ligand and the protein during the simulation can also be monitored to understand the contribution of hydrogen bonding to the complex's stability. mdpi.com

MD simulations have also been applied in studies investigating the potential of Kuwanon G metabolites for treating diabetic encephalopathy, confirming the stable interactions between the active metabolites and their predicted targets. researchgate.netnih.gov Furthermore, MD trajectory analysis has been used to study the interaction of other Kuwanon variants, such as Kuwanon S, with target proteins, examining parameters like RMSD, RMSF, and protein-ligand contacts over time to understand the dynamics of the binding. researchgate.net

MD simulations provide a dynamic perspective that helps to confirm the stability of the binding poses predicted by docking and offers a more detailed understanding of the molecular mechanisms underlying the observed interactions.

Research Gaps, Methodological Challenges, and Future Directions in Kuwanon J Studies

Elucidation of Underexplored Molecular Mechanisms and Specific Targets

While studies on various kuwanons and mulberry extracts suggest a range of biological activities, the precise molecular mechanisms and specific protein targets of Kuwanon J are not fully elucidated. Research indicates that related kuwanons can modulate pathways such as NF-κB and inhibit HIF-1 accumulation tandfonline.com. Kuwanon A, another derivative, has shown selective COX-2 inhibitory activity researchgate.netresearchgate.net. Furthermore, studies on Kuwanon C suggest interactions with mitochondrial and endoplasmic reticulum membranes nih.gov. However, the distinct targets and intricate signaling pathways influenced by this compound itself require dedicated investigation. Identifying these specific interactions is fundamental for understanding its therapeutic potential and designing targeted interventions. The exploration of underexplored targets, such as certain kinases, could reveal novel avenues for its application .

Development of Advanced Synthetic Routes and Analog Libraries

The structural complexity of this compound, characterized as a Diels-Alder type adduct, presents challenges for efficient and scalable synthesis. While biomimetic total synthesis utilizing asymmetric Diels-Alder cycloaddition has been reported for this compound mdpi.com, the development of more advanced, cost-effective, and environmentally friendly synthetic routes is essential for producing sufficient quantities for extensive research and potential pharmaceutical development. Furthermore, the creation of libraries of this compound analogs through targeted synthesis could help in establishing structure-activity relationships, potentially leading to the identification of compounds with enhanced potency, selectivity, or altered pharmacokinetic properties. The biosynthesis of kuwanons in Morus alba callus tissues also involves enzymatic Diels-Alder reactions, providing insights for potential biocatalytic approaches to synthesis science.govmdpi.com.

Refinement and Standardization of Analytical Methodologies

Reliable and standardized analytical methods are critical for the accurate identification, quantification, and quality control of this compound in biological samples, plant extracts, and synthesized preparations. While general analytical techniques for natural products exist, specific validated methods for this compound that address potential matrix effects, sensitivity, and reproducibility across different laboratories and sample types are needed. Refinement of existing chromatographic and spectroscopic methods, and the development of new, highly sensitive techniques, will facilitate accurate pharmacokinetic studies, support quality control of source materials, and ensure the consistency of research findings.

Exploration of New Preclinical Biological Activities and Therapeutic Applications

Existing research highlights the potential of mulberry root extracts and various kuwanons in areas such as anti-inflammation, anti-oxidation, anti-microbial activity, and anti-tumor effects tandfonline.comresearchgate.netnih.gov. Given the structural similarities and shared biological source, this compound likely possesses a range of preclinical activities that are yet to be fully explored. Investigating its effects in various disease models, including infectious diseases (drawing parallels from Kuwanon C's activity against COVID-19 mdpi.comnews-medical.net and Kuwanon X's anti-HSV effects researchgate.net), metabolic disorders, and other inflammatory conditions, could reveal new therapeutic applications. Detailed in vitro and in vivo studies are needed to characterize its efficacy and understand its potential therapeutic breadth.

Addressing Bioavailability and Pharmacokinetic Research Gaps for Enhanced Translational Potential

A significant challenge for many natural products, including flavonoids like kuwanons, is often their limited oral bioavailability and unfavorable pharmacokinetic profiles. Research on related compounds like Kuwanon G indicates that metabolic fate and the bioactivity of metabolites are often unexplored areas nih.gov. General challenges in the oral absorption and pharmacokinetics of natural compounds have been noted frontiersin.org. Comprehensive pharmacokinetic studies for this compound are necessary to understand its absorption, distribution, metabolism, and excretion in relevant biological systems. Addressing these research gaps through studies evaluating different formulations, delivery systems, and the impact of factors like food nih.gov is crucial for improving its bioavailability and enhancing its translational potential for therapeutic use.

Table 1: Potential Preclinical Biological Activities Associated with Kuwanons (including implications for this compound)

| Activity | Relevant Kuwanons/Extracts | Notes | Source |

| Anti-inflammatory | Mulberry root extracts, this compound, Kuwanon G, Kuwanon C, Sanggenon D | Inhibition of NF-κB, modulation of inflammatory mediators. tandfonline.comresearchgate.netresearchgate.net | tandfonline.comresearchgate.netresearchgate.net |

| Antioxidant | Mulberry root extracts, Kuwanon G, Kuwanon H | Scavenging reactive oxygen species. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Anti-microbial | Mulberry root extracts, Kuwanon G, Kuwanon C | Activity against bacteria and viruses. tandfonline.commdpi.comnews-medical.netresearchgate.net | tandfonline.commdpi.comnews-medical.netresearchgate.net |

| Antitumor | Mulberry root extracts, Sanggenol M, Mulberrofurans | Induction of apoptosis, inhibition of cell proliferation. researchgate.net | researchgate.net |

| Anti-diabetic | Mulberry root extracts, Sanggenon C, Kuwanon G | Regulation of blood glucose, α-glucosidase inhibition. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Antiviral (HSV) | Kuwanon X | Inhibition of viral entry and gene expression. researchgate.net | researchgate.net |

| Antiviral (COVID-19) | Kuwanon C | Blocking spike protein interaction with ACE2. mdpi.comnews-medical.net | mdpi.comnews-medical.net |

Q & A

Basic Research Questions

Q. What methodologies are commonly used to isolate and purify Kuwanon J from its natural sources?

- Methodological Answer : this compound is typically extracted from Morus species (e.g., Morus alba) using solvent extraction (e.g., ethanol or methanol), followed by liquid-liquid partitioning and chromatographic techniques. Column chromatography (silica gel, Sephadex LH-20) and preparative HPLC are employed for purification. Structural confirmation is achieved via NMR spectroscopy (¹H, ¹³C, 2D-NMR) and mass spectrometry (HR-ESI-MS) .

- Key Considerations : Ensure solvent polarity matches the compound’s hydrophobicity. Validate purity using TLC or HPLC-UV before biological assays.

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

- Methodological Answer :

- Cytotoxicity : MTT or resazurin assays using cancer cell lines (e.g., THP-1 monocytic leukemia cells), with IC₅₀ calculation via dose-response curves .

- Anti-inflammatory Activity : ELISA-based quantification of cytokines (e.g., IL-1β, TNF-α) in LPS-stimulated macrophages .

- Receptor Binding : Radioligand displacement assays (e.g., bombesin receptor antagonism, as seen in Kuwanon H studies) .

- Experimental Design : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and triplicate replicates for statistical validity.

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare ¹H/¹³C chemical shifts with literature data for this compound or analogs (e.g., Kuwanon H/E) .

- MS : Confirm molecular formula via HR-ESI-MS (e.g., [M+H]⁺ or [M-H]⁻ ions).

- X-ray Crystallography (if crystalline): Resolve absolute configuration .

Advanced Research Questions

Q. How to design a study investigating this compound’s mechanism of action in a specific signaling pathway?

- Methodological Answer :

- Hypothesis-Driven Approach : Target pathways suggested by structural analogs (e.g., NF-κB for anti-inflammatory activity).

- Techniques :

- Western Blotting : Quantify pathway proteins (e.g., p65 phosphorylation).

- siRNA Knockdown : Silence candidate receptors/enzymes to assess functional relevance.

- Molecular Docking : Predict this compound’s binding affinity to target proteins (e.g., using AutoDock Vina) .

- Controls : Use pathway inhibitors (e.g., BAY 11-7082 for NF-κB) and validate specificity via rescue experiments.

Q. How to resolve contradictory data on this compound’s efficacy across studies?

- Methodological Answer :

- Variable Analysis : Compare experimental conditions (cell lines, this compound concentrations, exposure times).

- Reprodubility Checks : Replicate assays in independent labs with standardized protocols.

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models, addressing heterogeneity via subgroup analysis .

- Mechanistic Follow-Up : Test if contradictory results arise from off-target effects (e.g., use CRISPR-edited cell lines).

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Formulation : Use nanoencapsulation (liposomes, PLGA nanoparticles) to enhance solubility.

- Pharmacokinetic Profiling : Conduct LC-MS/MS-based plasma/tissue analysis post-administration in rodent models.

- Prodrug Design : Modify hydroxyl groups to improve membrane permeability .

- Ethical Considerations : Adhere to institutional guidelines for animal welfare and dose-limiting toxicity assessments.

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-response relationships for this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀/EC₅₀.

- Quality Metrics : Report R² values, confidence intervals, and Hill slopes.

- Outlier Handling : Use Grubbs’ test or robust regression for skewed datasets .

Q. What are best practices for reporting this compound’s bioactivity in manuscripts?

- Methodological Answer :

- Transparency : Disclose purity (% by HPLC), solvent used (e.g., DMSO concentration in assays), and cell line authentication.

- Data Availability : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo).

- Ethical Standards : Cite compliance with ARRIVE guidelines for animal studies .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.